1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate
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Overview
Description
1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate is an organic compound that features a tert-butoxy group, a fluorine atom, and a methanesulfonate ester
Scientific Research Applications
1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate has several applications in scientific research:
Medicinal Chemistry:
Materials Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties such as increased thermal stability and chemical resistance.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including those used in agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate typically involves the reaction of 3-fluoropropan-2-ol with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butoxy group. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process by providing better control over reaction parameters and reducing waste .
Chemical Reactions Analysis
Types of Reactions
1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid in water, while basic hydrolysis can be done using sodium hydroxide in water or ethanol.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives where the nucleophile replaces the methanesulfonate group.
Elimination Reactions: The major products are alkenes formed by the removal of the methanesulfonate group and a hydrogen atom.
Hydrolysis: The major products are 3-fluoropropan-2-ol and methanesulfonic acid.
Mechanism of Action
The mechanism of action of 1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can be readily displaced by nucleophiles, making the compound useful in various substitution reactions. The tert-butoxy group provides steric hindrance, which can influence the selectivity and outcome of reactions. The fluorine atom can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
1-tert-butoxy-2-propanol: Similar in structure but lacks the fluorine atom and methanesulfonate group.
2-butoxyethanol: Contains a butoxy group but differs in the position and type of functional groups.
tert-butyl ethers: A class of compounds with tert-butoxy groups but varying in the other substituents.
Uniqueness
1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate is unique due to the combination of the tert-butoxy group, fluorine atom, and methanesulfonate ester. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where these features are advantageous .
Properties
IUPAC Name |
[1-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO4S/c1-8(2,3)12-6-7(5-9)13-14(4,10)11/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYKYAWNTLIOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CF)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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